Biotin-YVAD-CMK

Description

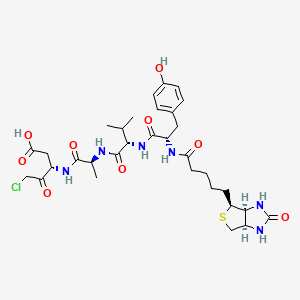

Structure

2D Structure

Properties

Molecular Formula |

C32H45ClN6O9S |

|---|---|

Molecular Weight |

725.3 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-chloro-4-oxopentanoic acid |

InChI |

InChI=1S/C32H45ClN6O9S/c1-16(2)27(31(47)34-17(3)29(45)36-20(13-26(43)44)23(41)14-33)38-30(46)21(12-18-8-10-19(40)11-9-18)35-25(42)7-5-4-6-24-28-22(15-49-24)37-32(48)39-28/h8-11,16-17,20-22,24,27-28,40H,4-7,12-15H2,1-3H3,(H,34,47)(H,35,42)(H,36,45)(H,38,46)(H,43,44)(H2,37,39,48)/t17-,20-,21-,22-,24-,27-,28-/m0/s1 |

InChI Key |

LXBABZXEMUEYRV-QUBDBNATSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Origin of Product |

United States |

Foundational & Exploratory

Biotin-YVAD-CMK: A Technical Guide to a Potent Caspase-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-YVAD-CMK is a highly specific, irreversible inhibitor of caspase-1, an enzyme pivotal to inflammatory and apoptotic pathways. This molecule is a biotinylated analog of the well-characterized caspase-1 inhibitor, Ac-YVAD-CMK. The core structure consists of a peptide sequence (Tyr-Val-Ala-Asp) that mimics the cleavage site of pro-interleukin-1β (pro-IL-1β), a primary substrate of caspase-1. This peptide is modified with a chloromethyl ketone (CMK) group, which facilitates irreversible binding to the active site of the enzyme, and a biotin tag for detection and affinity purification.

This technical guide provides a comprehensive overview of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its application in research settings.

Core Properties

| Property | Description |

| Full Name | Biotinyl-Tyrosyl-Valyl-Alanyl-Aspartyl-Chloromethyl Ketone |

| Sequence | Biotin-Tyr-Val-Ala-Asp-CMK[1] |

| Target | Primarily Caspase-1 (also known as Interleukin-1β Converting Enzyme, ICE) |

| Inhibition Type | Irreversible[2] |

| Key Features | Biotin tag for affinity labeling and purification of active caspases.[3] |

Mechanism of Action

The inhibitory activity of this compound is conferred by its two key components: the YVAD peptide sequence and the chloromethyl ketone (CMK) reactive group.

-

Substrate Mimicry : The tetrapeptide sequence, Tyr-Val-Ala-Asp (YVAD), is recognized by the active site of caspase-1. This sequence is based on the cleavage site in pro-IL-1β, allowing the inhibitor to specifically target caspase-1.[2]

-

Irreversible Inhibition : The chloromethyl ketone group is an alkylating agent. Once the YVAD peptide has positioned the inhibitor within the caspase-1 active site, the CMK group forms a covalent thioether bond with the cysteine residue in the catalytic domain of the enzyme. This covalent modification permanently inactivates the caspase.

Diagram of the Inhibitory Mechanism

Caption: A diagram illustrating the mechanism of irreversible inhibition of caspase-1 by this compound.

Role in Signaling Pathways: The Inflammasome

Caspase-1 is a key effector molecule in the inflammasome signaling pathway. Inflammasomes are multiprotein complexes that assemble in the cytosol in response to pathogenic and sterile danger signals. Their activation leads to the autocatalytic cleavage and activation of pro-caspase-1.

Activated caspase-1 has two primary functions:

-

Cytokine Maturation : It cleaves the precursor forms of the pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, active forms.[2]

-

Pyroptosis : It cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a pro-inflammatory form of programmed cell death known as pyroptosis.

By irreversibly inhibiting caspase-1, this compound effectively blocks these downstream inflammatory events.

Inflammasome Activation and Caspase-1 Signaling Pathway

Caption: Overview of the inflammasome signaling pathway leading to caspase-1 activation and its inhibition by this compound.

Quantitative Data

Inhibitory Constants (Ki) for Ac-YVAD-CMK

| Caspase | Ki (nM) | Reference |

| Caspase-1 | 0.8 | [4][5] |

| Caspase-3 | >10,000 | [4] |

| Caspase-4 | 362 | [4] |

| Caspase-5 | 163 | [4] |

The data demonstrates the high selectivity of the YVAD peptide sequence for caspase-1 over other caspases.

Experimental Protocols

The biotin tag on this compound makes it an invaluable tool for the affinity purification and identification of active caspases from cell lysates or tissues.

Protocol 1: Affinity Purification of Active Caspase-1 from Cell Lysates

This protocol describes the use of this compound to specifically label and pull down active caspase-1.

Materials:

-

Cells of interest (e.g., stimulated macrophages)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

This compound

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

Equipment for cell lysis, incubation, magnetic separation/centrifugation, and western blotting

Methodology:

-

Cell Lysis:

-

Harvest cells and wash with cold PBS.

-

Lyse cells in an appropriate lysis buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Affinity Labeling:

-

Determine the protein concentration of the cell lysate.

-

Add this compound to the lysate at a final concentration of 10-50 µM.

-

Incubate for 1 hour at 37°C to allow for covalent binding to active caspases.

-

-

Pull-Down:

-

Equilibrate the streptavidin beads by washing three times with wash buffer.

-

Add the equilibrated beads to the lysate and incubate for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads using a magnetic rack or centrifugation.

-

Discard the supernatant.

-

Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Separate the eluted proteins by SDS-PAGE.

-

Analyze for the presence of caspase-1 by western blotting using a caspase-1 specific antibody.

-

Experimental Workflow for Affinity Purification

References

- 1. innopep.com [innopep.com]

- 2. invivogen.com [invivogen.com]

- 3. Identification of active caspases using affinity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

The Role of Biotin-YVAD-CMK in Inflammasome Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 in response to pathogenic and sterile insults. Activated caspase-1 is a cysteine protease responsible for the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, as well as inducing a form of programmed cell death known as pyroptosis. Given its central role in inflammation, the inflammasome and specifically caspase-1, are key targets for therapeutic intervention in a host of inflammatory diseases. Biotin-YVAD-CMK is a powerful molecular tool designed to specifically target and label active caspase-1, thereby providing an invaluable method for studying inflammasome activation.

This technical guide provides an in-depth overview of this compound, its mechanism of action, and its applications in inflammasome research. It includes detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

This compound: A Probe for Active Caspase-1

This compound is a synthetic, cell-permeable, and irreversible inhibitor of caspase-1. Its design is based on the preferred caspase-1 cleavage sequence, Tyr-Val-Ala-Asp (YVAD).[1][2] The molecule consists of three key components:

-

YVAD peptide sequence: This tetrapeptide mimics the natural substrate of caspase-1, providing specificity for the enzyme.[2]

-

Chloromethyl ketone (CMK): This reactive group forms a covalent bond with the catalytic cysteine residue in the active site of caspase-1, leading to irreversible inhibition.

-

Biotin: This vitamin tag allows for the detection, visualization, and affinity purification of the labeled active caspase-1.

The covalent nature of the interaction ensures a stable complex, making it ideal for a variety of downstream applications.

Quantitative Data

| Parameter | Value | Compound | Notes |

| Ki (Inhibition constant) | 0.8 nM | Ac-YVAD-CMK | Indicates very high affinity for caspase-1.[3][4] |

| Working Concentration (in vitro) | 0.1–30 µg/mL (~0.14 - 41 µM) | Ac-YVAD-CMK | Effective range for inhibiting caspase-1 in cell culture.[2] |

| Typical Concentration for Affinity Labeling | 10-50 µM | Biotinylated Caspase Inhibitors | General starting concentration for labeling active caspases in cell lysates. |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the inflammasome signaling pathway and the experimental workflow for detecting active caspase-1 using this compound.

Experimental Protocols

The following are detailed protocols for the application of this compound in inflammasome research.

Protocol 1: Affinity Labeling of Active Caspase-1 in Cell Lysates

This protocol is designed to label active caspase-1 in vitro from cell lysates.

Materials:

-

Cells of interest (e.g., macrophages)

-

Inflammasome activators (e.g., LPS, Nigericin, ATP)

-

This compound (resuspended in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Bradford assay reagent or equivalent for protein quantification

-

SDS-PAGE loading buffer

Procedure:

-

Cell Culture and Stimulation:

-

Plate cells at the desired density and allow them to adhere overnight.

-

Prime cells with an appropriate stimulus (e.g., 1 µg/mL LPS for 4 hours) to induce pro-IL-1β and NLRP3 expression.

-

Activate the inflammasome with a second stimulus (e.g., 10 µM Nigericin for 1 hour or 5 mM ATP for 30 minutes).

-

-

Cell Lysis:

-

Wash cells once with ice-cold PBS.

-

Lyse cells in an appropriate lysis buffer on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the cytosolic proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysate using a Bradford assay or a similar method.

-

-

Affinity Labeling:

-

In a microcentrifuge tube, add 50-100 µg of protein lysate.

-

Add this compound to a final concentration of 10-50 µM.

-

Incubate for 1 hour at 37°C.

-

-

Sample Preparation for Analysis:

-

Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

The samples are now ready for analysis by Western blotting (see Protocol 3).

-

Protocol 2: Pull-Down of Biotin-Labeled Active Caspase-1

This protocol describes the enrichment of biotin-labeled caspase-1 from cell lysates using streptavidin-coated beads.[5]

Materials:

-

Biotin-labeled cell lysate (from Protocol 1)

-

Streptavidin-agarose or magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE loading buffer)

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin beads and wash them twice with wash buffer.

-

-

Binding:

-

Add the washed streptavidin beads to the biotin-labeled cell lysate.

-

Incubate for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).

-

Discard the supernatant (this is the unbound fraction).

-

Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Add 1x SDS-PAGE loading buffer to the beads.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins.

-

Centrifuge to pellet the beads and collect the supernatant containing the eluted, enriched active caspase-1.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting (Protocol 3).

-

Protocol 3: Western Blot Detection of Biotinylated Caspase-1

This protocol outlines the detection of biotin-labeled caspase-1 by Western blotting.[6][7]

Materials:

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-caspase-1 antibody

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Detection reagent: Streptavidin-HRP

-

Chemiluminescent substrate

Procedure:

-

SDS-PAGE and Transfer:

-

Run the protein samples (from Protocol 1 or 2) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

-

Antibody/Streptavidin Incubation:

-

Method A (Detection with anti-caspase-1 antibody):

-

Incubate the membrane with a primary antibody against caspase-1 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Method B (Direct detection of biotin):

-

Incubate the membrane with Streptavidin-HRP (at a dilution recommended by the manufacturer, typically 1:1000-1:3000) for 1 hour at room temperature.[8]

-

-

-

Washing and Detection:

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a chemiluminescent substrate.

-

Visualize the bands using an imaging system. The p20 subunit of caspase-1 is indicative of its active form.

-

Protocol 4: Visualization of Active Caspase-1 by Fluorescence Microscopy

This protocol is for the in-situ detection of active caspase-1 in intact cells.[9][10]

Materials:

-

Cells cultured on coverslips or in imaging dishes

-

This compound

-

Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Cell Culture and Stimulation:

-

Culture and stimulate cells to activate the inflammasome as described in Protocol 1.

-

-

Labeling of Active Caspase-1:

-

Add this compound to the cell culture medium at a final concentration of 10-50 µM.

-

Incubate for 1 hour at 37°C.

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Staining:

-

Block non-specific binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

-

Incubate the cells with fluorescently labeled streptavidin (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

-

Imaging:

-

Mount the coverslips with mounting medium.

-

Visualize the cells using a fluorescence microscope with the appropriate filter sets. Increased fluorescence indicates the presence of active caspase-1.

-

Conclusion

This compound is a versatile and indispensable tool for the study of inflammasome activation. Its ability to specifically and irreversibly bind to active caspase-1 allows for a range of applications, from the biochemical analysis of caspase-1 activation in cell lysates to the in-situ visualization of this process in intact cells. The protocols provided in this guide offer a comprehensive framework for the successful implementation of this compound in your research, enabling a deeper understanding of the intricate mechanisms of inflammasome signaling and its role in health and disease. This, in turn, can facilitate the development of novel therapeutics targeting inflammatory pathways.

References

- 1. innopep.com [innopep.com]

- 2. invivogen.com [invivogen.com]

- 3. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. Identification of active caspases using affinity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessing Caspase-1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CST | Cell Signaling Technology [cellsignal.com]

- 9. antibodiesinc.com [antibodiesinc.com]

- 10. abcam.cn [abcam.cn]

Biotin-YVAD-CMK: A Technical Guide to its Specificity for Caspase-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Biotin-YVAD-CMK, a widely used affinity probe for the study of caspase-1. Caspase-1, formerly known as Interleukin-1 Converting Enzyme (ICE), is a critical mediator of inflammation. It functions by cleaving the precursor forms of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 into their active forms.[1] Furthermore, it cleaves gasdermin D to initiate pyroptosis, a pro-inflammatory form of programmed cell death.[1] Given its central role in the inflammatory cascade, the specific detection and inhibition of caspase-1 are crucial for both basic research and therapeutic development.

This compound is a powerful tool for these purposes. It is a biotinylated analog of the irreversible caspase-1 inhibitor, Ac-YVAD-cmk.[2] The design of this probe is based on the preferred cleavage sequence of caspase-1, Tyr-Val-Ala-Asp (YVAD), which is derived from the processing site within pro-IL-1β.[1] The addition of a chloromethyl ketone (CMK) group results in the irreversible covalent modification of the caspase's active site cysteine residue, while the biotin moiety allows for high-affinity detection and isolation using streptavidin-based techniques.[3]

Mechanism of Action and Specificity

This compound functions as an irreversible, mechanism-based inhibitor. The YVAD tetrapeptide sequence directs the inhibitor to the active site of caspase-1. Once bound, the electrophilic chloromethyl ketone group forms a covalent thioether bond with the cysteine residue in the enzyme's catalytic site, leading to its permanent inactivation.

Quantitative Inhibitor Specificity

The following table summarizes the inhibition constants (Ki) for the parent inhibitor Ac-YVAD-cmk against key inflammatory caspases, demonstrating its high selectivity for caspase-1.

| Caspase Target | Inhibitor | Ki (nM) | Reference |

| Caspase-1 | Ac-YVAD-cmk | 0.8 | [5] |

| Caspase-4 | Ac-YVAD-cmk | 362 | [5] |

| Caspase-5 | Ac-YVAD-cmk | 163 | [5] |

Ki (Inhibition Constant): A measure of the inhibitor's binding affinity. A lower Ki value indicates a stronger interaction and more potent inhibition.

Signaling Pathway: Caspase-1 Activation and Inhibition

Caspase-1 is activated through the assembly of a multi-protein complex called the inflammasome.[6] Pattern recognition receptors (e.g., NLRP3) sense cellular danger signals, leading to the recruitment of the adaptor protein ASC and pro-caspase-1. This proximity induces the dimerization and auto-proteolytic activation of caspase-1, which can then be intercepted by this compound.

Caption: Mechanism of caspase-1 activation and inhibition by this compound.

Experimental Protocols

This compound is primarily used as an affinity probe to specifically label and isolate active caspase-1 from complex biological samples like cell lysates or tissue homogenates.

Protocol 1: Affinity Labeling and Pull-Down of Active Caspase-1

This protocol details the procedure for capturing active caspase-1 from cell lysates.

Materials:

-

Cells of interest (e.g., LPS-primed THP-1 macrophages)

-

Lysis Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1% IGEPAL CA-630 or Triton X-100, 10% glycerol, supplemented with protease inhibitor cocktail)

-

This compound (stock solution in DMSO, e.g., 1 mM)

-

Streptavidin-conjugated magnetic or agarose beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

SDS-PAGE sample buffer (Laemmli buffer)

-

Microcentrifuge and tubes

-

End-over-end rotator

Procedure:

-

Cell Lysis:

-

Induce caspase-1 activation in your cell model (e.g., treat LPS-primed THP-1 cells with nigericin).

-

Harvest cells and wash once with cold PBS.

-

Lyse the cell pellet in ice-cold Lysis Buffer for 20-30 minutes on ice.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Affinity Labeling:

-

Dilute the cell lysate to a final concentration of 1-2 mg/mL with Lysis Buffer.

-

Add this compound to the lysate to a final concentration of 10-20 µM.[7] A no-inhibitor or a pan-caspase inhibitor control (e.g., Biotin-VAD-FMK) can be run in parallel.

-

Incubate for 30-60 minutes at 37°C to allow for covalent binding of the probe to active caspases.[7]

-

-

Streptavidin Pull-Down:

-

Pre-wash the streptavidin beads twice with Lysis Buffer.

-

Add the pre-washed streptavidin beads to the lysate containing the biotinylated caspases.

-

Incubate for 1-2 hours at 4°C on an end-over-end rotator.

-

-

Washing:

-

Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads).

-

Discard the supernatant.

-

Wash the beads 3-4 times with 1 mL of cold Wash Buffer. After the final wash, remove as much of the supernatant as possible.

-

-

Elution and Analysis:

-

Resuspend the beads in 30-50 µL of 2x SDS-PAGE sample buffer.

-

Boil the samples for 5-10 minutes at 95°C to elute the bound proteins.

-

Pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

Analyze the captured proteins by Western blot using an antibody specific for the p20 subunit of caspase-1.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in using this compound for affinity purification and subsequent identification of active caspase-1.

Caption: Workflow for active caspase-1 pulldown using this compound.

Conclusion

This compound is a highly selective and indispensable tool for the investigation of caspase-1. Its design, leveraging the specific YVAD recognition motif and an irreversible inhibitory mechanism, allows for the confident detection and isolation of the active form of this key inflammatory enzyme. The protocols and data presented in this guide provide a framework for researchers to effectively utilize this compound in their studies of inflammation, pyroptosis, and associated diseases.

References

- 1. invivogen.com [invivogen.com]

- 2. innopep.com [innopep.com]

- 3. Identification of active caspases using affinity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Caspase-1 Substrates: A Technical Guide to Biotin-YVAD-CMK

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the biotin-tagged irreversible caspase-1 inhibitor, Biotin-YVAD-CMK (Biotin-Tyr-Val-Ala-Asp-chloromethyl ketone), as a powerful tool for the identification and characterization of caspase-1 substrates. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data interpretation strategies, empowering researchers to effectively utilize this affinity-based probe in their investigations of inflammatory signaling pathways and drug discovery efforts.

Introduction: The Significance of Caspase-1 and its Substrates

Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a critical inflammatory caspase that plays a central role in the innate immune response.[1][2] Its activation is tightly regulated within a multi-protein complex called the inflammasome.[3] Upon activation, caspase-1 is responsible for the proteolytic processing and activation of pro-inflammatory cytokines, primarily pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18).[4] It also cleaves Gasdermin D to induce a pro-inflammatory form of programmed cell death known as pyroptosis.[4] Given its pivotal role in inflammation, the identification of novel caspase-1 substrates is crucial for a deeper understanding of inflammatory diseases and for the development of targeted therapeutics.

The tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD) is based on the caspase-1 cleavage site in pro-IL-1β.[4] YVAD-CMK is a potent and irreversible inhibitor of caspase-1.[4] The addition of a biotin tag to this inhibitor transforms it into a highly specific affinity probe. This allows for the capture and subsequent identification of active caspase-1 and its interacting proteins from complex biological samples.

The Biotin Tag on YVAD-CMK: A Tool for Affinity Purification

The core of this technique lies in the high-affinity interaction between biotin and streptavidin (or its derivatives like avidin and neutravidin). This compound acts as a "bait" molecule. It enters the cell and covalently binds to the active site of caspase-1. This effectively tags the active enzyme with biotin. Subsequently, cell lysates containing the biotin-tagged caspase-1 complexes can be incubated with streptavidin-coated beads. The strong and specific biotin-streptavidin interaction allows for the efficient capture and enrichment of the active caspase-1 along with its bound substrates and interacting partners. These captured proteins can then be eluted and identified using downstream applications such as Western blotting and mass spectrometry.

Quantitative Data

| Compound | Target | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Concentration) | Notes |

| Ac-YVAD-CMK | Caspase-1 | 0.8 nM[5] | ~200 µM (for inhibition of TRAIL-induced apoptosis)[6] | The Ki value represents a direct measure of inhibitor potency against the isolated enzyme. The IC50 value is from a cell-based assay and reflects the concentration needed to inhibit a cellular process, which may not solely depend on caspase-1 activity. |

| Ac-FLTD-CMK | Caspase-1 | Not Reported | 46.7 nM[7] | A different caspase-1 inhibitor provided for reference. |

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound. These protocols are generalized and may require optimization based on the specific cell type, experimental conditions, and available equipment.

Affinity Purification of Active Caspase-1 and Interacting Proteins using this compound

This protocol outlines the steps for capturing active caspase-1 and its potential substrates from cell lysates.

Materials:

-

Cells of interest

-

Culture medium and reagents

-

This compound

-

DMSO (for dissolving this compound)

-

Ice-cold PBS (Phosphate-Buffered Saline)

-

Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)

-

Elution Buffer (e.g., 2x Laemmli sample buffer for Western blot, or a high concentration of free biotin solution for mass spectrometry)

-

Microcentrifuge

-

End-over-end rotator

Procedure:

-

Cell Treatment: Culture cells to the desired confluency. Treat the cells with the appropriate stimulus to induce caspase-1 activation. As a negative control, include an untreated sample.

-

Inhibitor Labeling: Add this compound to the culture medium at a final concentration of 10-50 µM. The optimal concentration should be determined empirically. Incubate for 1-4 hours at 37°C to allow for cell penetration and binding to active caspase-1.

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold Lysis Buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new pre-chilled tube. This is the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

Pre-clearing the Lysate (Optional but Recommended): To reduce non-specific binding, incubate the lysate with unconjugated beads (magnetic or agarose) for 1 hour at 4°C on an end-over-end rotator. Pellet the beads and transfer the supernatant to a new tube.

-

Affinity Capture:

-

Equilibrate the streptavidin beads by washing them three times with Lysis Buffer.

-

Add the pre-cleared lysate to the equilibrated streptavidin beads.

-

Incubate overnight at 4°C on an end-over-end rotator.

-

-

Washing:

-

Pellet the beads using a magnetic rack or by centrifugation.

-

Discard the supernatant.

-

Wash the beads three to five times with ice-cold Wash Buffer. With each wash, resuspend the beads completely and then pellet them. These washing steps are crucial to remove non-specifically bound proteins.

-

-

Elution:

-

For Western Blot Analysis: Add 2x Laemmli sample buffer directly to the beads and boil for 5-10 minutes at 95-100°C.

-

For Mass Spectrometry Analysis: Elute the bound proteins by incubating the beads with an elution buffer containing a high concentration of free biotin (e.g., 2-10 mM) or by using a denaturing elution buffer compatible with mass spectrometry sample preparation (e.g., 8 M urea).

-

Western Blot Analysis

Western blotting can be used to confirm the pull-down of active caspase-1 and to detect known or suspected interacting proteins.

Procedure:

-

SDS-PAGE: Separate the eluted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for caspase-1 or a protein of interest overnight at 4°C.

-

Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an appropriate imaging system.

Sample Preparation for Mass Spectrometry

For the unbiased identification of novel caspase-1 substrates, the eluted proteins are analyzed by mass spectrometry.

Procedure:

-

Elution: Elute the captured proteins from the streptavidin beads as described in the affinity purification protocol.

-

In-solution or On-bead Digestion:

-

In-solution digestion: After elution, reduce the disulfide bonds in the proteins with DTT and alkylate the cysteine residues with iodoacetamide. Digest the proteins into peptides using a protease such as trypsin.

-

On-bead digestion: Alternatively, perform the reduction, alkylation, and digestion steps directly on the beads. This can help to reduce background from the streptavidin protein.

-

-

Peptide Cleanup: Desalt and concentrate the resulting peptides using a C18 spin column or other suitable method to remove contaminants that can interfere with mass spectrometry analysis.

-

LC-MS/MS Analysis: Analyze the cleaned peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use appropriate software to search the acquired MS/MS spectra against a protein database to identify the proteins present in the sample. Compare the proteins identified in the this compound pull-down with those from the negative control to identify specific caspase-1 interactors.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the canonical inflammasome activation pathway leading to caspase-1 activation and the subsequent cleavage of its substrates. This compound targets the active form of caspase-1 within this pathway.

Caption: Canonical Inflammasome Activation Pathway.

Experimental Workflow

The diagram below outlines the major steps in the experimental workflow for identifying caspase-1 interacting proteins using this compound.

Caption: this compound Pull-Down Workflow.

Conclusion

This compound is an invaluable tool for researchers investigating the intricate roles of caspase-1 in health and disease. By combining the specificity of a targeted inhibitor with the power of affinity purification, this probe enables the robust identification of direct substrates and interacting partners of active caspase-1. The methodologies outlined in this guide provide a solid foundation for the successful implementation of this technique, paving the way for novel discoveries in the field of inflammation and immunology.

References

- 1. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caspase 1 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. invivogen.com [invivogen.com]

- 5. glpbio.com [glpbio.com]

- 6. Interleukin 1β-converting Enzyme Related Proteases/Caspases Are Involved in TRAIL-induced Apoptosis of Myeloma and Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

The function of the chloromethyl ketone (CMK) group in Biotin-YVAD-CMK.

An In-depth Technical Guide to the Function of the Chloromethyl Ketone (CMK) Group in Biotin-YVAD-CMK

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a powerful chemical probe used for the specific detection and isolation of active caspase-1 and related inflammatory caspases. Its utility stems from a tripartite structure: a biotin handle for affinity purification, a YVAD tetrapeptide for targeting specificity, and a chloromethyl ketone (CMK) "warhead" for irreversible covalent inhibition. This guide provides a detailed examination of the core functional component of this molecule—the CMK group—elucidating its mechanism of action, its role in creating a stable enzyme-inhibitor complex, and its application in advanced biochemical and cellular assays.

Introduction: The Rise of Activity-Based Probes

The study of enzyme function, particularly proteases, within complex biological systems presents a significant challenge. Traditional methods often measure total enzyme levels, failing to distinguish between the inactive zymogen, the active enzyme, and the inhibitor-bound forms. Activity-based probes (ABPs) have emerged as a critical technology to overcome this limitation. ABPs are small molecules that typically consist of a targeting sequence, a reactive group (or "warhead"), and a reporter tag. They function by covalently binding to the active site of a specific enzyme or enzyme family, allowing for their direct detection, quantification, and isolation. This compound is a classic example of an ABP designed to target active caspase-1.

The Tripartite Structure of this compound

The efficacy of this compound is derived from the distinct function of its three components, which work in concert to provide specificity and utility.

-

The Targeting Moiety (YVAD) : The tetrapeptide sequence, Tyrosine-Valine-Alanine-Aspartic Acid (YVAD), is based on the cleavage site within pro-interleukin-1β (pro-IL-1β), the natural substrate for caspase-1.[1][2] This sequence directs the entire molecule with high selectivity to the active site of caspase-1 (also known as Interleukin-1 Converting Enzyme, or ICE) and, to a lesser extent, the closely related inflammatory caspases-4 and -5.[2][3]

-

The Affinity Tag (Biotin) : Biotin is a B-vitamin that forms one of the strongest known non-covalent interactions in nature with the proteins avidin and streptavidin.[4][5] This interaction is exploited for the detection and purification of biotinylated molecules.[5][6][7] Once this compound has covalently bound to its target caspase, the biotin tag allows for the highly efficient isolation of the enzyme-inhibitor complex from a cell lysate using streptavidin-coated affinity resins.[6][8]

-

The Reactive Moiety (Chloromethyl Ketone) : The CMK group is the functional "warhead" of the inhibitor. It is an electrophilic group that is susceptible to nucleophilic attack by amino acid residues within the enzyme's active site, leading to the formation of a stable, irreversible covalent bond.

The Core Function: Mechanism of Irreversible Inhibition by the CMK Group

The primary function of the chloromethyl ketone group is to serve as an irreversible covalent inhibitor. Caspases are cysteine proteases, meaning they utilize a critical cysteine residue in their active site to perform catalysis. The inhibition mechanism proceeds as follows:

-

Target Recognition : The YVAD peptide portion of the molecule first docks into the substrate-binding pocket of an active caspase-1 enzyme. This specific, non-covalent interaction positions the CMK group in close proximity to the catalytic cysteine residue (Cys-285 in caspase-1).

-

Nucleophilic Attack : The catalytic cysteine, being a potent nucleophile, attacks the electrophilic carbon of the chloromethyl group.

-

Covalent Bond Formation : This attack displaces the chlorine atom as a leaving group and results in the formation of a stable thioether bond between the inhibitor and the enzyme's active site cysteine.[6]

This covalent modification permanently inactivates the enzyme, effectively "trapping" it in a stable complex with the biotinylated probe. This irreversibility is crucial for subsequent downstream applications, as the tag will not dissociate from the enzyme during the stringent washing steps of affinity purification.

Quantitative Analysis of Inhibition

The specificity of YVAD-containing inhibitors for caspase-1 is well-documented. While data for the biotinylated form is sparse, studies on the closely related Ac-YVAD-CMK provide clear quantitative insights into its potency and selectivity. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity, with lower values indicating higher affinity. The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce enzyme activity by 50%.

| Inhibitor | Target Enzyme | Parameter | Value | Reference(s) |

| Ac-YVAD-CMK | Caspase-1 | Ki | 0.8 nM | [3] |

| Ac-YVAD-CMK | Caspase-3 | Ki | >10,000 nM | [3] |

| Ac-YVAD-CMK | Caspase-4 | Ki | 362 nM | [3] |

| Ac-YVAD-CMK | Caspase-5 | Ki | 163 nM | [3] |

| Ac-YVAD-CMK | TRAIL-induced Apoptosis | IC50 | ~100 µM | [9] |

| Ac-YVAD-CHO | Caspase-1 (human) | Ki | 0.76 nM | [10] |

Note: YVAD-CHO is a related reversible inhibitor with an aldehyde warhead, included for comparison.

The data clearly demonstrates that the YVAD sequence provides exquisite selectivity for caspase-1 over other caspases like caspase-3, with a difference in binding affinity of over four orders of magnitude.[3]

Experimental Protocols and Applications

The primary application of this compound is the affinity labeling and subsequent pulldown of active caspases from cell lysates or tissues, allowing researchers to specifically study the activated form of the enzyme.

Detailed Protocol: Affinity Pulldown of Active Caspase-1

This protocol describes a general workflow for isolating active caspase-1.[6][8] Buffers and incubation times may require optimization for specific cell types or experimental conditions.

Materials:

-

Cells or tissue of interest

-

Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10% sucrose, 1 mM DTT)

-

This compound (stock solution in DMSO)

-

Streptavidin-agarose beads or magnetic beads[11]

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 2X SDS-PAGE loading buffer)

-

Protease inhibitor cocktail (caspase-inhibitor free)

Procedure:

-

Cell Lysis:

-

Induce caspase-1 activation in your experimental cell population (e.g., via LPS and Nigericin treatment for inflammasome activation). Include a negative control (unstimulated) population.

-

Harvest and wash cells with ice-cold PBS.

-

Lyse cells by incubating with ice-cold Lysis Buffer for 20-30 minutes on ice.

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

-

-

Affinity Labeling:

-

Determine the protein concentration of the clarified lysate (e.g., via Bradford or BCA assay).

-

Add this compound to the lysate to a final concentration of 10-50 µM. For a negative control, add an equivalent volume of DMSO.

-

Incubate for 1 hour at 37°C to allow for covalent bond formation.

-

-

Capture of Labeled Caspases:

-

Pre-wash the required volume of streptavidin beads with Lysis Buffer.

-

Add the pre-washed streptavidin beads to the labeled lysate.

-

Incubate for 1-2 hours at 4°C on a rotator to allow for the capture of biotinylated complexes.

-

-

Washing:

-

Pellet the beads by centrifugation (or using a magnetic rack).

-

Discard the supernatant.

-

Wash the beads 3-5 times with a high volume of ice-cold Wash Buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

After the final wash, remove all supernatant.

-

Elute the bound proteins by resuspending the beads in 2X SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

Analyze the captured proteins via Western blotting using an antibody specific for caspase-1. The active p20 subunit should be readily detectable in the sample from stimulated cells.

-

Associated Signaling Pathway: The Inflammasome

This compound is an invaluable tool for studying the inflammasome signaling pathway. Inflammasomes are multi-protein complexes that assemble in response to pathogenic and sterile danger signals. A key outcome of their assembly is the proximity-induced auto-activation of pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, and also cleaves Gasdermin D to induce a form of inflammatory cell death called pyroptosis.[2] By using this compound, researchers can specifically inhibit caspase-1 activity and pulldown the active enzyme to confirm its activation downstream of inflammasome assembly.[12]

Conclusion

The chloromethyl ketone group is the critical reactive component of the this compound activity-based probe. Its ability to form a stable, irreversible covalent bond with the active site cysteine of caspase-1 transforms the molecule from a simple inhibitor into a robust tool for biochemical investigation. By permanently "tagging" active enzymes, the CMK group enables researchers to move beyond measuring expression levels and instead directly isolate and identify the functionally active caspase population within a complex biological sample, providing crucial insights into inflammatory signaling pathways and disease states.

References

- 1. Purification of DNA-binding proteins using biotin/streptavidin affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.upenn.edu [med.upenn.edu]

- 5. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of active caspases using affinity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. usherbrooke.ca [usherbrooke.ca]

- 8. researchgate.net [researchgate.net]

- 9. Interleukin 1β-converting Enzyme Related Proteases/Caspases Are Involved in TRAIL-induced Apoptosis of Myeloma and Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Biotin-Tagged Protein Purification [gbiosciences.com]

- 12. Ac-YVAD-cmk ameliorated sevoflurane-induced cognitive dysfunction and revised mitophagy impairment - PMC [pmc.ncbi.nlm.nih.gov]

Biotin-YVAD-CMK: A Technical Guide to its Preliminary Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-YVAD-CMK is a highly specific, irreversible inhibitor of caspase-1, a key enzyme in inflammatory and apoptotic pathways. This technical guide provides an in-depth overview of its core applications, mechanism of action, and associated experimental protocols. The unique combination of a biotin tag, a caspase-1 specific peptide sequence (YVAD), and an irreversible inhibitory chloromethyl ketone (CMK) group makes this compound a versatile tool for studying the intricate roles of caspase-1 in cellular processes. Its applications span from elucidating inflammatory signaling cascades to identifying potential therapeutic targets in neurodegenerative and inflammatory diseases.

Mechanism of Action

This compound's functionality is derived from its three key components:

-

YVAD (Tyrosine-Valine-Alanine-Aspartic Acid): This tetrapeptide sequence mimics the cleavage site in pro-interleukin-1β (pro-IL-1β), a primary substrate of caspase-1. This specificity ensures that the inhibitor selectively targets caspase-1.

-

CMK (Chloromethyl Ketone): This reactive group forms a covalent, irreversible bond with the cysteine residue in the active site of caspase-1, effectively inactivating the enzyme.

-

Biotin: This vitamin tag has an exceptionally high affinity for streptavidin. This property allows for the detection, affinity purification, and isolation of active caspase-1 from complex biological samples.

The primary molecular target of this compound is active caspase-1, also known as Interleukin-1β Converting Enzyme (ICE). Caspase-1 is a cysteine protease that plays a central role in the innate immune response. Its activation is a critical step in the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and in the induction of a pro-inflammatory form of programmed cell death called pyroptosis.

Core Research Applications

The unique properties of this compound lend it to a variety of research applications:

-

Identification and Isolation of Active Caspase-1: The biotin tag facilitates the specific capture of active caspase-1 from cell lysates or tissues using streptavidin-coated beads. This allows for the downstream analysis of the active enzyme, including its quantification and identification by Western blotting.[1]

-

Inhibition of Inflammatory Responses: By irreversibly inhibiting caspase-1, this compound can be used to block the production of mature IL-1β and IL-18, thereby mitigating inflammatory responses in cell culture and in vivo models. This is particularly relevant for studying diseases with a strong inflammatory component.

-

Neuroprotection Studies: Caspase-1 activation is implicated in neuronal cell death following ischemic events and in neurodegenerative diseases.[2][3][4] this compound and similar caspase-1 inhibitors have been shown to rescue neuronal cells from cell death induced by oxidative stress and oxygen/glucose deprivation, highlighting their potential as neuroprotective agents.[5] Studies have demonstrated that caspase-1 inhibition can reduce infarct volume in models of cerebral ischemia.[6]

-

Investigation of Apoptosis and Pyroptosis: Caspase-1 is a key mediator of pyroptosis. This compound can be used to dissect the molecular mechanisms of this inflammatory cell death pathway and to differentiate it from other forms of programmed cell death like apoptosis.

Quantitative Data

| Inhibitor | Target | Ki (nM) | Inhibition Type | Reference |

| Ac-YVAD-CHO | Human Caspase-1 | 0.76 | Reversible | [7] |

| Ac-YVAD-CHO | Mouse Caspase-1 | 3.0 | Reversible | [7] |

Signaling Pathways

Caspase-1 Activation via the Inflammasome

Caspase-1 is typically activated through the assembly of a multi-protein complex called the inflammasome.[8][9][10] This complex forms in response to various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). The core components of the inflammasome are a sensor protein (e.g., NLRP3, AIM2, NLRC4), an adaptor protein (ASC), and pro-caspase-1. The assembly of the inflammasome leads to the proximity-induced auto-activation of caspase-1.

Downstream Effects of Caspase-1 Activation and Inhibition by this compound

Once activated, caspase-1 cleaves its substrates, leading to pro-inflammatory outcomes. This compound intervenes by irreversibly binding to active caspase-1, thereby blocking these downstream events.

Experimental Protocols

Affinity Purification of Active Caspase-1 using this compound

This protocol outlines the general steps for isolating active caspase-1 from cell lysates. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

Cells or tissue of interest

-

Lysis buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose)

-

This compound (resuspended in DMSO)

-

Streptavidin-agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Protease inhibitor cocktail

Procedure:

-

Cell Lysis:

-

Induce caspase-1 activation in your cell or tissue model.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer containing protease inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate).

-

-

Labeling with this compound:

-

Determine the protein concentration of the cell lysate.

-

Add this compound to the lysate at a final concentration of 10-25 µM.

-

Incubate at 37°C for 1 hour to allow for covalent binding to active caspase-1.

-

-

Affinity Purification:

-

Equilibrate streptavidin-agarose beads by washing three times with lysis buffer.

-

Add the equilibrated beads to the this compound-labeled lysate.

-

Incubate for 2-4 hours at 4°C with gentle rotation.

-

Pellet the beads by centrifugation at 500 x g for 5 minutes.

-

Wash the beads three times with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the captured proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Centrifuge to pellet the beads and collect the supernatant.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-caspase-1 antibody.

-

Experimental Workflow for Affinity Purification

Conclusion

This compound is a powerful and versatile tool for the study of caspase-1 biology. Its high specificity and irreversible mode of action, combined with the utility of the biotin tag for affinity-based applications, make it an invaluable reagent for researchers in immunology, neurobiology, and drug discovery. The protocols and pathways described in this guide provide a solid foundation for the effective application of this compound in elucidating the complex roles of caspase-1 in health and disease.

References

- 1. Identification of active caspases using affinity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Inhibition of Caspase-1 Ameliorates Ischemia-Associated Blood-Brain Barrier Dysfunction and Integrity by Suppressing Pyroptosis Activation [frontiersin.org]

- 3. Inhibition of Caspase-1 Ameliorates Ischemia-Associated Blood-Brain Barrier Dysfunction and Integrity by Suppressing Pyroptosis Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotection by caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. innopep.com [innopep.com]

- 6. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

Methodological & Application

Using Biotin-YVAD-CMK in Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-YVAD-CMK is a potent and irreversible inhibitor of caspase-1, a key enzyme in the inflammatory process. This reagent is an invaluable tool for studying the activation of the inflammasome, a multiprotein complex that, once assembled, triggers the activation of caspase-1. The YVAD (Tyrosine-Valine-Alanine-Aspartic acid) sequence mimics the cleavage site of pro-interleukin-1β (pro-IL-1β) by caspase-1. The biotin tag allows for the affinity-based purification and detection of active caspase-1 from cell lysates, making it a crucial reagent for researchers investigating inflammatory diseases, apoptosis, and pyroptosis. This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments.

Mechanism of Action

This compound is a cell-permeable peptide that specifically targets the active site of caspase-1. The chloromethylketone (CMK) group forms a covalent bond with the catalytic cysteine residue of active caspase-1, leading to its irreversible inhibition. The biotin moiety allows for the subsequent detection and isolation of the inhibitor-bound active enzyme using streptavidin- or avidin-conjugated reagents. While highly selective for caspase-1, it's important to note that at higher concentrations, some cross-reactivity with other caspases, such as caspases 3, 6 and 7, may occur, although with much lower affinity.

Quantitative Data Summary

The following table summarizes key quantitative data for YVAD-based caspase-1 inhibitors. It is important to note that the affinity and inhibitory concentrations can vary between the biotinylated and non-biotinylated forms.

| Parameter | Value | Compound | Notes |

| Ki (Inhibition constant) | 0.8 nM | Ac-YVAD-cmk | For human caspase-1. The Ki for caspase-3 is >10,000 nM, indicating high selectivity.[1] |

| Working Concentration | 0.1–30 µg/ml | Ac-YVAD-cmk | For general inhibition in cell culture assays.[1] |

| Working Concentration | 10-50 µM | Biotinylated Caspase Inhibitors | For labeling active caspases in intact cells or cell lysates for pull-down experiments. |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental application of this compound, the following diagrams are provided.

References

Application Notes and Protocols for Biotin-YVAD-CMK Pull-Down Assay of Active Caspase-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in innate immunity. Its activation is a key event in the formation of the inflammasome, a multi-protein complex that responds to pathogenic and endogenous danger signals. Once activated, caspase-1 cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, and can also induce a form of programmed cell death known as pyroptosis. Given its pivotal role in inflammation, the study of active caspase-1 is of great interest in both basic research and for the development of novel therapeutics for a range of inflammatory diseases.

The Biotin-YVAD-CMK pull-down assay is a powerful technique to specifically isolate and identify active caspase-1 from complex biological samples. This method utilizes a biotinylated, irreversible inhibitor of caspase-1, Biotin-Tyr-Val-Ala-Asp-chloromethyl ketone (this compound). The YVAD sequence is a preferred recognition motif for caspase-1, and the CMK group forms a covalent bond with the active site of the enzyme. The biotin tag allows for the efficient capture of the inhibitor-bound active caspase-1 using streptavidin-conjugated beads. This enrichment enables the subsequent detection and quantification of the active enzyme by methods such as Western blotting or mass spectrometry.

These application notes provide a detailed protocol for the this compound pull-down assay, along with guidance on data interpretation and visualization of the underlying biological pathways and experimental procedures.

Signaling Pathway: Inflammasome-Mediated Caspase-1 Activation

The activation of caspase-1 is tightly regulated and typically occurs on a large protein complex called the inflammasome. The formation of the inflammasome is a two-step process. The first "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) binding to Toll-like receptors (TLRs), leads to the NF-κB-mediated upregulation of inactive pro-caspase-1 and pro-IL-1β. A second signal, triggered by a variety of stimuli including ion fluxes, reactive oxygen species (ROS), and lysosomal damage, leads to the assembly of the inflammasome complex. This complex typically consists of a sensor protein (e.g., NLRP3), an adaptor protein (ASC), and pro-caspase-1. The proximity of pro-caspase-1 molecules within the inflammasome facilitates their auto-cleavage and activation. The this compound pull-down assay specifically targets the resulting active form of caspase-1.[1][2][3][4][5][6]

Caption: Inflammasome signaling cascade leading to active caspase-1.

Experimental Workflow: this compound Pull-Down Assay

The experimental workflow for the this compound pull-down assay involves several key steps. First, cells are lysed to release intracellular proteins, including active caspase-1. The cell lysate is then incubated with this compound to allow for the specific and covalent labeling of the active enzyme. Following the labeling step, streptavidin-coated beads are added to the lysate to capture the biotin-labeled active caspase-1. The beads are then washed to remove non-specifically bound proteins. Finally, the captured proteins are eluted from the beads and analyzed by downstream applications such as Western blotting or mass spectrometry.

Caption: Step-by-step workflow of the pull-down assay.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials and Reagents:

-

This compound (caspase-1 inhibitor)[7]

-

Streptavidin-agarose beads or magnetic beads

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 2x SDS-PAGE sample buffer)

-

Dithiothreitol (DTT) or β-mercaptoethanol

-

Antibodies for Western blotting (e.g., anti-caspase-1)

-

Tissue culture reagents

-

Refrigerated centrifuge

-

End-over-end rotator

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with appropriate stimuli to induce caspase-1 activation (e.g., LPS followed by nigericin or ATP for inflammasome activation). Include appropriate negative controls (e.g., untreated cells, cells treated with a pan-caspase inhibitor).

-

-

Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells by adding ice-cold lysis buffer. The volume of lysis buffer should be optimized based on the number of cells.

-

Incubate on ice for 20-30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

-

Labeling of Active Caspase-1:

-

Dilute this compound in an appropriate solvent (e.g., DMSO) to a stock concentration of 1-10 mM.

-

Add this compound to the cell lysate to a final concentration of 10-50 µM. The optimal concentration should be determined empirically.

-

Incubate the lysate with the inhibitor for 1-2 hours at 37°C with gentle rotation.[8]

-

-

Capture of Biotinylated Proteins:

-

While the labeling reaction is incubating, prepare the streptavidin beads. Wash the beads 2-3 times with wash buffer to remove any preservatives.

-

Add the pre-washed streptavidin beads to the labeled cell lysate. The amount of beads will depend on their binding capacity and the amount of protein in the lysate.

-

Incubate for 1-2 hours at 4°C on an end-over-end rotator.

-

-

Washing:

-

Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) or by using a magnetic stand if using magnetic beads.

-

Carefully aspirate and discard the supernatant.

-

Wash the beads 3-5 times with an excess volume of wash buffer. With each wash, resuspend the beads and then pellet them. These washing steps are crucial to minimize non-specific binding.

-

-

Elution:

-

After the final wash, remove all residual wash buffer.

-

Add 2x SDS-PAGE sample buffer containing a reducing agent (DTT or β-mercaptoethanol) directly to the beads.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the captured proteins and denature them for electrophoresis.

-

Centrifuge the tubes to pellet the beads, and carefully collect the supernatant containing the eluted proteins.

-

-

Downstream Analysis:

-

The eluted samples are now ready for analysis by SDS-PAGE and Western blotting using an antibody specific for caspase-1.

-

For a more comprehensive analysis, the eluted proteins can be identified and quantified using mass spectrometry.

-

Data Presentation

Quantitative data from the this compound pull-down assay is typically obtained by densitometric analysis of Western blot bands or from the spectral counts or peak intensities in a mass spectrometry experiment. The data should be summarized in a clear and structured table to allow for easy comparison between different experimental conditions.

Table 1: Quantification of Active Caspase-1 Levels by Western Blot Densitometry

| Treatment Group | Replicate 1 (Relative Band Intensity) | Replicate 2 (Relative Band Intensity) | Replicate 3 (Relative Band Intensity) | Mean Relative Intensity | Standard Deviation |

| Control (Untreated) | 1.0 | 1.1 | 0.9 | 1.0 | 0.1 |

| LPS (1 µg/mL) | 1.5 | 1.7 | 1.4 | 1.53 | 0.15 |

| LPS + Nigericin (10 µM) | 8.2 | 9.1 | 8.5 | 8.6 | 0.46 |

| LPS + Nigericin + YVAD-CMK (50 µM) | 1.2 | 1.4 | 1.1 | 1.23 | 0.15 |

Note: The relative band intensity is normalized to the control group. This table is an example, and the actual data will vary depending on the experiment.

Table 2: Top 5 Proteins Identified by Mass Spectrometry in the Pull-Down Eluate from LPS + Nigericin Treated Cells

| Rank | Protein Name | Gene Name | UniProt Accession | Spectral Counts | Fold Change vs. Control |

| 1 | Caspase-1 | CASP1 | P29466 | 152 | 15.8 |

| 2 | Apoptosis-associated speck-like protein containing a CARD | PYCARD | Q9ULZ3 | 45 | 5.2 |

| 3 | Heat shock protein 90 | HSP90AA1 | P07900 | 28 | 1.5 |

| 4 | Actin, cytoplasmic 1 | ACTB | P60709 | 25 | 1.1 |

| 5 | Tubulin beta chain | TUBB | P07437 | 21 | 1.2 |

Note: This table is a representative example. The presence of other proteins may indicate non-specific binding or interaction partners.

Conclusion

The this compound pull-down assay is a specific and sensitive method for the enrichment and analysis of active caspase-1. This technique is invaluable for researchers studying inflammasome biology and for professionals in drug development targeting inflammatory pathways. The detailed protocol and data presentation guidelines provided in these application notes are intended to facilitate the successful implementation and interpretation of this powerful assay. Careful optimization of the protocol for specific experimental systems is recommended to ensure high-quality and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cusabio.com [cusabio.com]

- 7. innopep.com [innopep.com]

- 8. Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Detection of Biotnylated Caspase-1 using Biotin-YVAD-CMK

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, a key mediator of inflammation, is activated within multi-protein complexes known as inflammasomes.[1][2] This activation involves the autocatalytic cleavage of the inactive pro-caspase-1 (approximately 45-50 kDa) into its active p20 and p10 subunits.[2][3][4] The tetrapeptide Biotin-Tyr-Val-Ala-Asp-chloromethylketone (Biotin-YVAD-CMK) is a specific and irreversible inhibitor of caspase-1.[5] The biotin moiety allows for the specific detection and affinity purification of the active form of caspase-1, making it a valuable tool for studying inflammasome activation and for screening potential inhibitors.

These application notes provide a detailed protocol for the affinity labeling of active caspase-1 in cell lysates using this compound, followed by enrichment using streptavidin beads and subsequent detection by Western blot.

Data Presentation

Table 1: Reagent Concentrations for Caspase-1 Labeling and Pulldown

| Reagent | Stock Concentration | Working Concentration | Purpose |

| This compound | 1 mM in DMSO | 10-20 µM | Affinity labeling of active caspase-1 |

| Cell Lysate | 1-2 mg/mL total protein | N/A | Source of active caspase-1 |

| Streptavidin-Agarose Beads | 50% slurry | 30 µL of slurry per sample | Capture of biotinylated caspase-1 |

| Lysis Buffer | See Protocol 2.2 | N/A | Cell lysis and protein extraction |

| Wash Buffer | See Protocol 2.4 | N/A | Removal of non-specific binding |

| Elution Buffer | 2X SDS-PAGE Sample Buffer | N/A | Elution of bound proteins |

Table 2: Antibody Dilutions for Western Blotting

| Antibody | Host Species | Supplier (Example) | Recommended Dilution | Target Protein |

| Anti-Caspase-1 (for pro- and cleaved forms) | Rabbit | Cell Signaling Technology (#2225) | 1:1000 | Pro-caspase-1 (~45-50 kDa) and p20 subunit (~20 kDa) |

| Anti-Caspase-1 (cleaved p20 specific) | Rabbit | Novus Biologicals (NBP3-13233) | 1:1000 | Cleaved p20 subunit (~20 kDa) |

| Streptavidin-HRP | N/A | Thermo Fisher Scientific | 1:5000 - 1:20000 | Biotinylated proteins |

| Anti-Rabbit IgG-HRP | Goat | Bio-Rad | 1:2000 - 1:5000 | Primary rabbit antibodies |

Experimental Protocols

Protocol 1: Induction of Caspase-1 Activation in Cell Culture

This protocol provides a general guideline for inducing caspase-1 activation in macrophage-like cell lines (e.g., THP-1). Optimization may be required for other cell types.

-

Cell Seeding: Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate.

-

Priming (Signal 1): Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 3-4 hours. Replace the media with fresh media and rest the cells for 24 hours. Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours to upregulate pro-caspase-1 expression.

-

Activation (Signal 2): Stimulate the primed cells with an appropriate inflammasome activator, such as 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours.

-

Harvesting: Collect the cell culture supernatant (which will contain secreted active caspase-1) and lyse the cells for subsequent analysis.

Protocol 2: Affinity Labeling and Pulldown of Active Caspase-1

-

Cell Lysis:

-

Wash the cells once with ice-cold PBS.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, supplemented with protease inhibitors).

-

Incubate on ice for 15 minutes.

-

Homogenize the lysate by passing it through a 27-gauge needle several times.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate. Determine the protein concentration using a standard protein assay (e.g., BCA).

-

-

Affinity Labeling with this compound:

-

To 100-500 µg of protein lysate, add this compound to a final concentration of 10-20 µM.

-

Incubate at 37°C for 1 hour with gentle agitation.

-

-

Streptavidin Pulldown:

-

Equilibrate streptavidin-agarose beads by washing them three times with lysis buffer.

-

Add 30 µL of the 50% bead slurry to the biotin-labeled lysate.

-

Incubate for 2-4 hours at 4°C on a rotator.

-

-

Washing:

-

Pellet the beads by centrifugation at 500 x g for 2 minutes.

-

Remove the supernatant.

-

Wash the beads three times with 1 mL of wash buffer (e.g., lysis buffer containing 150 mM NaCl).

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Resuspend the beads in 30-50 µL of 2X SDS-PAGE sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the biotinylated proteins.

-

Centrifuge to pellet the beads and collect the supernatant for Western blot analysis.

-

Protocol 3: Western Blot Analysis

-

SDS-PAGE: Load the eluted samples onto a 12-15% polyacrylamide gel. Include a lane with the input lysate (20-30 µg) as a control.

-

Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-caspase-1) diluted in blocking buffer overnight at 4°C. To specifically detect the biotinylated caspase-1, use Streptavidin-HRP.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Visualizations

Caption: Caspase-1 activation pathway via the inflammasome.

Caption: Experimental workflow for detecting biotinylated caspase-1.

References

In vivo Administration and Dosage of Biotin-YVAD-CMK: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-YVAD-CMK is a potent, irreversible inhibitor of caspase-1, a key enzyme in the inflammatory cascade.[1] Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is responsible for the proteolytic processing and activation of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1] It also cleaves Gasdermin D (GSDMD), leading to pyroptosis, a form of pro-inflammatory cell death.[1] The YVAD (tyrosine-valine-alanine-aspartic acid) tetrapeptide sequence mimics the cleavage site in pro-IL-1β, allowing the chloromethyl ketone (CMK) group to irreversibly bind to and inhibit the enzyme. The biotin moiety serves as a valuable tag for experimental applications such as pull-down assays and visualization. This document provides detailed application notes and protocols for the in vivo administration and dosage of this compound, primarily based on studies using the closely related compound, Ac-YVAD-CMK.

Mechanism of Action

This compound targets and inhibits caspase-1, thereby blocking the maturation and secretion of IL-1β and IL-18, and preventing pyroptosis. This inhibitory action can ameliorate inflammatory responses in various pathological conditions.

Figure 1: Signaling pathway of caspase-1 inhibition by this compound.

Data Presentation: In vivo Studies with Ac-YVAD-CMK

The following tables summarize quantitative data from in vivo studies using the non-biotinylated analog, Ac-YVAD-CMK. These data can serve as a starting point for designing experiments with this compound, though dose-response studies for the biotinylated compound are recommended.

| Animal Model | Disease Model | Administration Route | Dosage | Vehicle | Key Findings | Reference |